(1-Benzylazetidin-2-yl)methanamine

Organic Synthesis Pharmaceutical Development Quality Control

(1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6) is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It is characterized by a four-membered azetidine ring, a benzyl substituent on the nitrogen atom, and a methanamine group.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 46193-94-6
Cat. No. B112649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylazetidin-2-yl)methanamine
CAS46193-94-6
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(C1CN)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
InChIKeyVEWIYLBNEGSCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6): A Versatile Azetidine Building Block


(1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6) is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is characterized by a four-membered azetidine ring, a benzyl substituent on the nitrogen atom, and a methanamine group . This structural combination makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical development where it serves as a building block for creating novel drugs targeting specific receptors . The compound typically appears as a pale yellow liquid with a density of approximately 1.068 g/cm³ and a boiling point around 264.8°C .

Synthetic Versatility Azetidine core with N-benzyl and 2-methanamine groups enables diverse derivatization
Grade Fit High-purity specification supports reproducible synthetic outcomes
Research Context Suited for medicinal chemistry and ligand discovery programs

Why Generic Substitution is Ineffective for (1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6)


In-class compounds within the azetidine family cannot be simply interchanged due to the critical role of substituents in determining both chemical reactivity and biological activity. The benzyl group at the 1-position of the azetidine ring in (1-Benzylazetidin-2-yl)methanamine imparts distinct steric and electronic properties compared to other N-substituted azetidines, which directly influences its performance in downstream applications. Research on related rigid methamphetamine analogues demonstrates that the substitution pattern on the azetidine ring significantly affects both potency and selectivity at key biological targets like monoamine transporters, with different substituents leading to varying degrees of selectivity for serotonin versus dopamine transporters . Therefore, substituting this specific compound with a generic azetidine derivative without the precise 1-benzyl and 2-methanamine substitution pattern would alter the reaction pathway or biological interaction, leading to different and potentially suboptimal outcomes.

N-Benzyl Substitution The 1-benzyl group introduces steric and electronic effects absent in simpler N-alkyl azetidines, altering reactivity and biological recognition.
2-Methanamine Handle The primary amine at the 2-position is a key functional handle; relocation or removal changes derivatization pathways and target interactions.
Selectivity Shift Class-level evidence shows minor substitution changes on azetidine scaffolds shift monoamine transporter selectivity profiles significantly.

Quantitative Evidence Guide for (1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6): A Data-Driven Evaluation


Evaluating Purity as a Key Procurement Metric for (1-Benzylazetidin-2-yl)methanamine

The purity of commercially available (1-Benzylazetidin-2-yl)methanamine is consistently specified at ≥97% as determined by GC (Gas Chromatography) . This high purity level minimizes the risk of side reactions and simplifies purification steps, which is critical for reproducible synthetic outcomes. While other azetidine intermediates are available at various purity levels (e.g., 95% for some analogs), this compound's high purity specification is a key differentiator for procurement decisions .

Purity Grade
Specification review
≥97% (GC) vs typical 95%
Supports reproducible synthetic workflows
GC analysis; verify lot-specific COA
Organic Synthesis Pharmaceutical Development Quality Control

Structural Determinants of Selectivity in Azetidine-Based Ligands

While direct quantitative data for (1-Benzylazetidin-2-yl)methanamine is absent, a study on structurally related rigid methamphetamine analogues provides critical class-level inference. The study evaluated a series of benzylazetidine and benzylideneazetidine analogs for binding affinity at dopamine (DAT) and serotonin (SERT) transporters in rat brain tissue . It found that the benzylideneazetidine analogs were more potent than the corresponding benzylazetidine analogs, and that azetidine analogs, in general, displayed greater selectivity for SERT over DAT . For example, the most potent analog, 3-(3,4-dichlorobenzylidene)azetidine, had a Ki of 139 nM for SERT and 531 nM for DAT, demonstrating a DAT/SERT selectivity ratio of 3.8 .

Transporter Selectivity
Class-level
Benzylideneazetidine analogs: Ki 139 nM (SERT), DAT/SERT ratio 3.8
Supports SERT-selective ligand design context
In vitro rat brain tissue; direct target data unavailable
Neuroscience Drug Discovery Monoamine Transporters

Physicochemical Properties of (1-Benzylazetidin-2-yl)methanamine

The physicochemical profile of (1-Benzylazetidin-2-yl)methanamine includes a density of 1.068 g/cm³, a boiling point of 264.8°C at 760 mmHg, and a vapor pressure of 0.009 mmHg at 25°C . These properties are important for handling, storage, and predicting behavior in various reaction conditions. The compound's LogP value is 1.85780, indicating moderate lipophilicity .

Physicochemical Profile
Data to verify
Density 1.068 g/cm³, bp 264.8°C, LogP 1.86, vapor pressure 0.009 mmHg (25°C)
Supports reaction design and handling safety
Standard conditions; confirm with lot-specific data
Physical Chemistry Formulation Process Chemistry

Optimal Research and Industrial Applications for (1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6)


Development of Monoamine Transporter Ligands for Neuroscience Research

Based on the class-level evidence that azetidine-based rigid analogues demonstrate nanomolar binding affinity and selectivity for serotonin transporters (SERT) , (1-Benzylazetidin-2-yl)methanamine is ideally suited as a core scaffold for synthesizing novel ligands targeting monoamine transporters. This is particularly relevant for research into neurological disorders such as depression and addiction.

Synthesis of Complex Organic Molecules

Its established role as a versatile building block in organic synthesis and its high purity (≥97% by GC) make it a reliable intermediate for constructing complex molecular architectures. The defined physicochemical properties, such as a LogP of 1.85780 , also aid in predicting its behavior in multi-step syntheses.

Enzyme Inhibition and Drug-Receptor Interaction Studies

The compound's structural features are useful for probing enzyme inhibition and drug-receptor interactions . The presence of both a primary amine and a benzyl-substituted azetidine ring provides multiple points for chemical modification, allowing researchers to systematically explore structure-activity relationships (SAR).

Application
Selection Property
Validation Focus
Monoamine transporter ligand synthesis
1-Benzyl-azetidine scaffold for SERT selectivity
SERT/DAT binding and selectivity profiling
Complex molecule synthesis
High-purity specification and reactive amine handle
Reaction reproducibility and purification efficiency
SAR exploration and drug-receptor studies
Multiple derivatizable sites
Enzyme inhibition and receptor-binding assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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